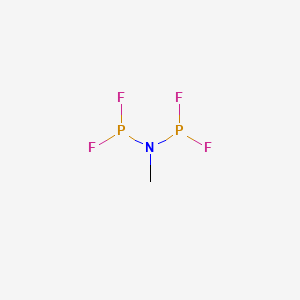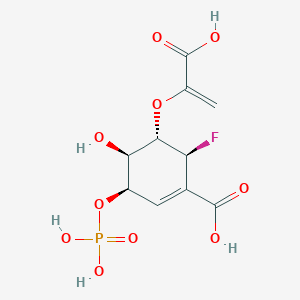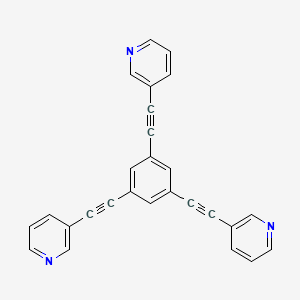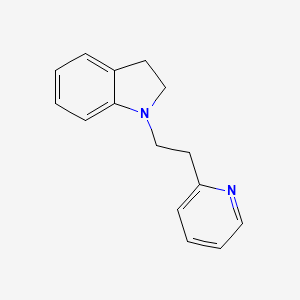![molecular formula C12H15N3O4 B13738656 benzyl N-[(2R)-1,4-diamino-1,4-dioxobutan-2-yl]carbamate](/img/structure/B13738656.png)
benzyl N-[(2R)-1,4-diamino-1,4-dioxobutan-2-yl]carbamate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Benzyl N-[(2R)-1,4-diamino-1,4-dioxobutan-2-yl]carbamate is a compound of interest in various fields of chemistry and biology This compound is characterized by its unique structure, which includes a benzyl group attached to a carbamate moiety, and a 1,4-diamino-1,4-dioxobutan-2-yl group
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of benzyl N-[(2R)-1,4-diamino-1,4-dioxobutan-2-yl]carbamate typically involves the protection of amine groups using carbamate protecting groups. One common method is the use of the carboxybenzyl (CBz) group, which can be installed and removed under relatively mild conditions. The CBz group can be removed using catalytic hydrogenation (Pd-C, H2) .
Another method involves the use of a three-component coupling of amines, carbon dioxide, and halides in the presence of cesium carbonate and tetrabutylammonium iodide (TBAI). This method offers mild reaction conditions and short reaction times, avoiding N-alkylation of the amine and overalkylation of the carbamate .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using the aforementioned methods. The use of catalytic hydrogenation and three-component coupling reactions can be scaled up to produce the compound in significant quantities for industrial applications.
Análisis De Reacciones Químicas
Types of Reactions
Benzyl N-[(2R)-1,4-diamino-1,4-dioxobutan-2-yl]carbamate undergoes various types of chemical reactions, including:
Oxidation: The compound can undergo oxidation reactions, particularly at the benzylic position.
Reduction: Reduction reactions can be used to modify the functional groups present in the compound.
Substitution: The compound can undergo substitution reactions, particularly nucleophilic substitution at the carbamate group.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly used.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium hydride (NaH) or potassium tert-butoxide (KOtBu).
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation at the benzylic position can lead to the formation of benzaldehyde derivatives, while reduction can yield amine derivatives.
Aplicaciones Científicas De Investigación
Benzyl N-[(2R)-1,4-diamino-1,4-dioxobutan-2-yl]carbamate has several scientific research applications:
Industry: The compound is used in the production of various industrial chemicals and intermediates.
Mecanismo De Acción
The mechanism of action of benzyl N-[(2R)-1,4-diamino-1,4-dioxobutan-2-yl]carbamate involves its interaction with specific molecular targets and pathways. For example, in medicinal applications, the compound may inhibit enzymes or interact with receptors to exert its effects. The specific molecular targets and pathways involved depend on the particular application and context.
Comparación Con Compuestos Similares
Benzyl N-[(2R)-1,4-diamino-1,4-dioxobutan-2-yl]carbamate can be compared with other similar compounds, such as:
Benzyl carbamate: A simpler compound with a benzyl group attached to a carbamate moiety.
Carboxybenzyl (CBz) derivatives: Compounds with a benzyl group and a carbamate protecting group.
Peptide-based carbamates: Compounds used in peptide synthesis and modification.
The uniqueness of this compound lies in its specific structure, which allows for versatile applications in various fields of research and industry.
Propiedades
Fórmula molecular |
C12H15N3O4 |
|---|---|
Peso molecular |
265.26 g/mol |
Nombre IUPAC |
benzyl N-[(2R)-1,4-diamino-1,4-dioxobutan-2-yl]carbamate |
InChI |
InChI=1S/C12H15N3O4/c13-10(16)6-9(11(14)17)15-12(18)19-7-8-4-2-1-3-5-8/h1-5,9H,6-7H2,(H2,13,16)(H2,14,17)(H,15,18)/t9-/m1/s1 |
Clave InChI |
NGQXBWKMPPALND-SECBINFHSA-N |
SMILES isomérico |
C1=CC=C(C=C1)COC(=O)N[C@H](CC(=O)N)C(=O)N |
SMILES canónico |
C1=CC=C(C=C1)COC(=O)NC(CC(=O)N)C(=O)N |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![2-[5-[2-[diethyl(methyl)azaniumyl]ethoxycarbonyl]-3,4-bis(furan-2-yl)thiophene-2-carbonyl]oxyethyl-diethyl-methylazanium;diiodide](/img/structure/B13738576.png)
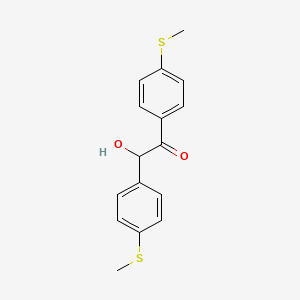
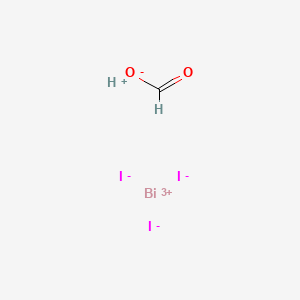
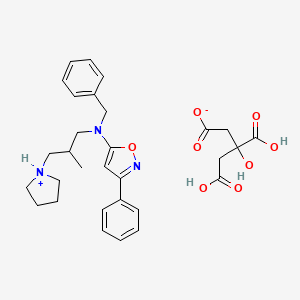
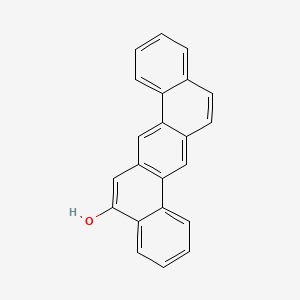


![1H,4H-[1,3]thiazeto[3,2-a]quinoline-3-carboxylic acid, 7-[4-[[3-(2,6-difluorophenyl)-5-methyl-4-isoxazolyl]carbonyl]-1-piperazinyl]-6-nitro-4-oxo-](/img/structure/B13738627.png)

